
Acetic acid, dichloromethoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, dichloromethoxy-, methyl ester is a chemical compound with the molecular formula C4H6Cl2O3. It is an ester derivative of acetic acid, where two chlorine atoms and one methoxy group are attached to the acetic acid backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloromethoxy-, methyl ester typically involves the esterification of dichloromethoxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, dichloromethoxy-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce dichloromethoxyacetic acid and methanol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate reaction conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxylamine or ammonia.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Dichloromethoxyacetic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Acetic acid, dichloromethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, dichloromethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed in biological systems, releasing dichloromethoxyacetic acid and methanol. The released dichloromethoxyacetic acid can then interact with cellular components, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of dichloromethoxy.
Acetic acid, dichloro-, methyl ester: Similar structure but without the methoxy group.
Acetic acid, ethoxy-, methyl ester: Similar ester structure but with an ethoxy group.
Uniqueness
Acetic acid, dichloromethoxy-, methyl ester is unique due to the presence of both dichloro and methoxy groups, which impart distinct chemical properties and reactivity compared to other similar esters. This uniqueness makes it valuable in specific chemical reactions and industrial applications.
Eigenschaften
Molekularformel |
C4H6Cl2O3 |
|---|---|
Molekulargewicht |
172.99 g/mol |
IUPAC-Name |
methyl 2-(dichloromethoxy)acetate |
InChI |
InChI=1S/C4H6Cl2O3/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3 |
InChI-Schlüssel |
CYOYPBKFQMTFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


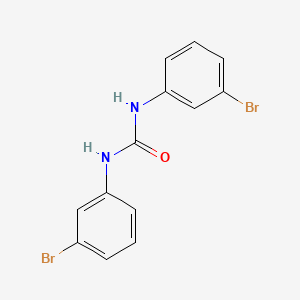
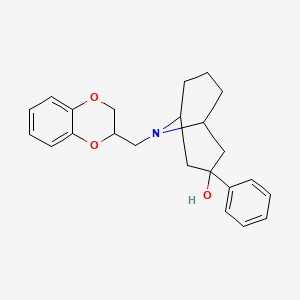
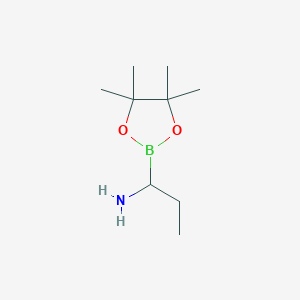
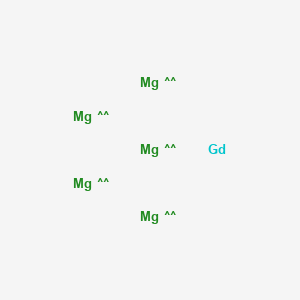
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
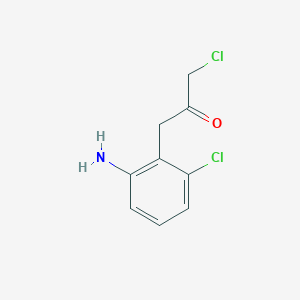
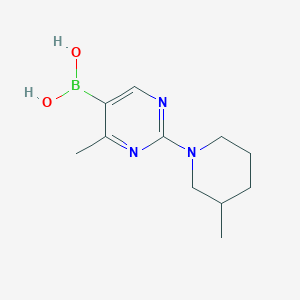
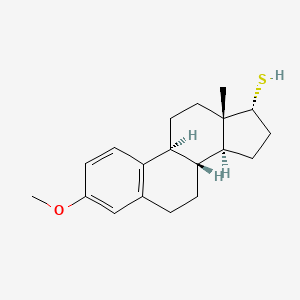
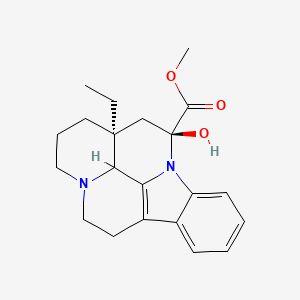
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
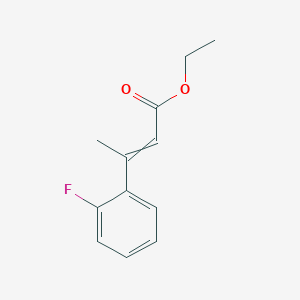
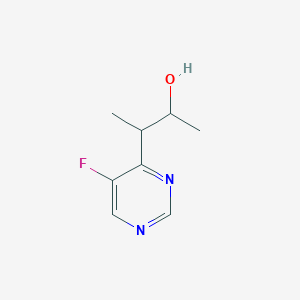
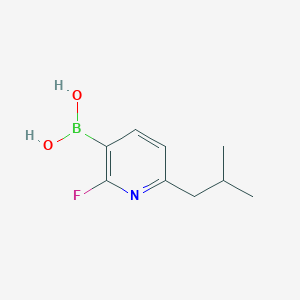
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
